Ethyl 2,3-difluoro-4-methoxyphenylacetate

Description

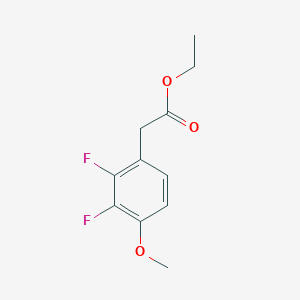

Ethyl 2,3-difluoro-4-methoxyphenylacetate (CAS 691905-11-0) is an organic compound with the molecular formula C₁₁H₁₂F₂O₃. Structurally, it consists of a phenylacetate ester backbone substituted with two fluorine atoms at the 2- and 3-positions and a methoxy group at the 4-position of the aromatic ring (Fig. 1).

Fluorine atoms enhance lipophilicity and metabolic stability, while the methoxy group contributes to electronic modulation of the aromatic system. Such structural features are often leveraged in drug design to optimize bioavailability and target binding .

Structure

2D Structure

Properties

IUPAC Name |

ethyl 2-(2,3-difluoro-4-methoxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-3-16-9(14)6-7-4-5-8(15-2)11(13)10(7)12/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELAGOGLZMLHOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=C(C=C1)OC)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-difluoro-4-methoxyphenylacetate typically involves the esterification of 2,3-difluoro-4-methoxyphenylacetic acid with ethanol in the presence of a catalyst. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-difluoro-4-methoxyphenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: 2,3-difluoro-4-methoxybenzoic acid.

Reduction: 2,3-difluoro-4-methoxyphenylethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3-difluoro-4-methoxyphenylacetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of Ethyl 2,3-difluoro-4-methoxyphenylacetate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibitory or modulatory effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Substituents (Phenyl Ring) | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| Ethyl 2,3-difluoro-4-methoxyphenylacetate | 691905-11-0 | C₁₁H₁₂F₂O₃ | 2-F, 3-F, 4-OCH₃ | 230.21 | High lipophilicity, electronic tuning |

| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | 1193392-97-0 | C₁₂H₁₅FO₄ | 4-F, 2-OCH₃, 6-OCH₃ | 242.24 | Increased polarity, steric hindrance |

| Ethyl 2,4-dibromo-3-fluorophenylacetate | 1803817-32-4 | C₁₀H₉Br₂FO₂ | 2-Br, 4-Br, 3-F | 348.00 | High molecular weight, halogen effects |

| Ethyl 2-(3,4-dimethoxyphenyl)acetate | 18066-68-7 | C₁₂H₁₆O₄ | 3-OCH₃, 4-OCH₃ | 224.25 | Polar, electron-rich aromatic system |

| Ethyl α,α,3-trifluoro-4-methylbenzeneacetate | 1027514-23-3 | C₁₁H₁₁F₃O₂ | 3-F, 4-CH₃, α,α-F₂ (acetate) | 232.20 | Enhanced fluorination, steric effects |

Substituent Effects on Physicochemical Properties

Fluorine vs. Methoxy Substitution this compound balances lipophilicity (due to fluorine) and solubility (due to methoxy) . In contrast, Ethyl 2-(3,4-dimethoxyphenyl)acetate (CAS 18066-68-7) lacks fluorine, resulting in higher polarity and reduced metabolic stability but improved water solubility .

Halogenation Impact

- Bromine substituents in Ethyl 2,4-dibromo-3-fluorophenylacetate (CAS 1803817-32-4) increase molecular weight and steric bulk, which may hinder membrane permeability but enhance halogen bonding in target interactions .

Positional Isomerism

- Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate (CAS 1193392-97-0) features methoxy groups at the 2- and 6-positions, creating steric hindrance that could limit rotational freedom and affect binding to enzymatic targets .

Biological Activity

Ethyl 2,3-difluoro-4-methoxyphenylacetate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

- Chemical Formula : CHFO

- Molecular Weight : 232.19 g/mol

The presence of fluorine atoms and a methoxy group in its structure is believed to contribute to its biological activity.

The biological activity of this compound is primarily linked to its interaction with various biological targets. Studies have indicated that the compound may exert its effects through:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- Modulation of Signaling Pathways : It appears to interact with key signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Potential

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A431 (epidermoid carcinoma) | 10 | Significant growth inhibition |

| MCF-7 (breast cancer) | 15 | Moderate growth inhibition |

| HeLa (cervical cancer) | 12 | Significant cytotoxicity |

These results suggest that this compound may serve as a lead compound for developing new anticancer agents.

Studies and Case Reports

- In Vitro Studies : A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against various cancer cell lines. The findings indicated that it induced apoptosis in A431 cells through caspase activation and mitochondrial dysfunction .

- Animal Models : In vivo studies using xenograft models have shown promise, with treated groups exhibiting reduced tumor sizes compared to control groups. This suggests that the compound's mechanism may involve both direct cytotoxic effects and modulation of the tumor microenvironment.

- Combination Therapies : Preliminary data indicate that combining this compound with established chemotherapeutics may enhance efficacy. For example, co-administration with doxorubicin resulted in synergistic effects against breast cancer cells .

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of this compound. Current data suggest:

- Low Acute Toxicity : In animal studies, no significant acute toxicity was observed at therapeutic doses.

- Potential Side Effects : Chronic exposure may lead to liver enzyme elevation, warranting further investigation into long-term effects.

Future Directions

Ongoing research aims to elucidate the precise molecular mechanisms underlying the biological activity of this compound. Future studies will focus on:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific targets.

- Clinical Trials : Initiating clinical trials to assess efficacy and safety in human subjects.

- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity while minimizing side effects.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,3-difluoro-4-methoxyphenylacetate, and how are purity and yield optimized?

The compound is typically synthesized via esterification of the corresponding phenylacetic acid derivative with ethanol under acidic catalysis. Key steps include:

- Fluorination : Introducing fluorine atoms via electrophilic aromatic substitution (e.g., using Selectfluor® or DAST) at positions 2 and 3 of the phenyl ring .

- Methoxy Introduction : Methoxy groups are added via nucleophilic substitution or Ullmann coupling, often requiring protecting groups to prevent side reactions .

- Esterification : The final step involves reacting the acid with ethanol in the presence of H₂SO₄ or DCC/DMAP, followed by purification via column chromatography or recrystallization . Yield optimization requires precise control of reaction temperature, solvent polarity (e.g., THF vs. DMF), and stoichiometric ratios of reagents. Purity is validated using HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- ¹H/¹³C NMR : Assigns electronic environments of protons and carbons. For example, methoxy protons resonate at ~δ 3.8–4.0 ppm, while fluorinated aromatic protons show splitting patterns due to coupling with adjacent fluorine atoms .

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways. Fluorine’s isotopic signature aids in identification .

- X-ray Crystallography : Resolves bond lengths and angles, particularly useful for verifying substituent positions on the phenyl ring (e.g., distinguishing 4-methoxy from 6-methoxy isomers) .

Q. How does the compound’s reactivity differ from non-fluorinated phenylacetate esters?

The electron-withdrawing fluorine atoms increase the electrophilicity of the aromatic ring, enhancing susceptibility to nucleophilic aromatic substitution. Conversely, the methoxy group at position 4 donates electrons via resonance, creating regioselective reactivity patterns. This duality necessitates careful optimization in reactions like hydrolysis or cross-coupling .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectroscopic data for fluorinated phenylacetates?

Discrepancies in NMR shifts or MS fragmentation often arise from solvent effects, impurities, or isomerization. To mitigate:

- Perform multi-solvent NMR trials (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .

- Use 2D NMR (COSY, HSQC) to confirm coupling networks and eliminate misassignments .

- Cross-validate with computational methods (DFT calculations for predicted NMR/MS) .

Q. How can computational modeling predict the biological activity of this compound?

- Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina. Fluorine’s van der Waals radius and electronegativity influence binding affinity .

- QSAR Analysis : Correlate substituent positions (e.g., para-methoxy vs. meta-fluoro) with bioactivity data from analogs. For example, ortho-difluoro substitution enhances metabolic stability compared to mono-fluoro derivatives .

Q. What advanced synthetic methods improve regioselectivity in fluorination reactions?

- Directed Ortho-Metalation (DoM) : Use directing groups (e.g., -OMe) to position fluorine atoms selectively. For example, a methoxy group at position 4 directs fluorination to positions 2 and 3 via intermediate lithiation .

- Flow Chemistry : Continuous flow reactors enable precise control over reaction kinetics, reducing byproducts in multi-step syntheses .

Q. How do substituent electronic effects influence the compound’s stability under acidic/basic conditions?

- Acidic Hydrolysis : The ester group hydrolyzes faster than non-fluorinated analogs due to fluorine’s electron-withdrawing effect, which polarizes the carbonyl group.

- Basic Conditions : Methoxy groups at position 4 stabilize the aromatic ring against nucleophilic attack, delaying degradation. Stability studies using HPLC at varying pH (1–14) quantify degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.